1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a heterocyclic framework known for its pharmacological relevance, particularly in targeting adenosine receptors and phosphodiesterases . The structure features:
- 1-Ethyl group: Enhances lipophilicity and metabolic stability compared to smaller alkyl groups.
- 5-[(3-Fluorophenyl)methyl]sulfanyl: A thioether-linked 3-fluorobenzyl group, introducing steric bulk and electron-withdrawing effects from fluorine.
- 6-[(4-Methoxyphenyl)methyl]: A 4-methoxybenzyl substituent, contributing to π-π stacking interactions and solubility via the methoxy group.
- 3-Methyl group: A small alkyl substituent that minimizes steric hindrance while maintaining structural rigidity.
While direct synthesis data for this compound are absent in the provided evidence, analogs with similar scaffolds (e.g., sildenafil derivatives) are synthesized via cyclization of pyrazole intermediates followed by functionalization at positions 5 and 6 .
Properties
IUPAC Name |
1-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-6-5-7-18(24)12-17)27(22(21)29)13-16-8-10-19(30-3)11-9-16/h5-12H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCHSUKFUPEIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s 5-(3-fluorobenzylthio) group distinguishes it from analogs with direct phenyl (2b) or sulfonamide-linked aryl groups (sildenafil) .
- Solubility vs. Lipophilicity : The 6-(4-methoxybenzyl) group may improve aqueous solubility relative to 6-alkyl (e.g., propyl) or 6-aryl analogs, balancing the hydrophobic 3-fluorobenzylthio group.
- Thermal Stability : High melting points in analogs (e.g., 241–242°C for 2c) suggest crystalline stability, but the target’s melting point remains uncharacterized .
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